molecular formula C21H41N7O5 B12521825 L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 819802-73-8

L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12521825
CAS No.: 819802-73-8
M. Wt: 471.6 g/mol
InChI Key: CLFLETFVGVRSTK-QNILMXGZSA-N
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Description

L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine: is a complex peptide compound It is composed of multiple amino acids, including isoleucine, alanine, and ornithine, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.

Scientific Research Applications

L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for research and development.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

    Protein-Protein Interactions: The compound can bind to specific proteins, altering their function and activity.

    Cellular Signaling: It can influence signaling pathways by interacting with receptors or enzymes involved in signal transduction.

Comparison with Similar Compounds

L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can be compared with other similar peptide compounds, such as:

    L-Valyl-L-alanyl-L-ornithine: Similar structure but different sequence of amino acids.

    L-Isoleucyl-L-valyl-L-serine: Contains different amino acids, leading to distinct properties and applications.

The uniqueness of this compound lies in its specific sequence and the presence of the diaminomethylidene group, which imparts unique chemical and biological properties.

Properties

CAS No.

819802-73-8

Molecular Formula

C21H41N7O5

Molecular Weight

471.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H41N7O5/c1-6-11(3)15(22)18(30)28-16(12(4)7-2)19(31)26-13(5)17(29)27-14(20(32)33)9-8-10-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)(H4,23,24,25)/t11-,12-,13-,14-,15-,16-/m0/s1

InChI Key

CLFLETFVGVRSTK-QNILMXGZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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